molecular formula C18H19NO4 B2435787 4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 927801-54-5

4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B2435787
CAS No.: 927801-54-5
M. Wt: 313.353
InChI Key: JBIUMLRUCHFEDE-UHFFFAOYSA-N
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Description

The compound “4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid” is a type of organic compound. It is also known as (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid . The compound has a molecular weight of 383.49 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20+/m1/s1 . This indicates that the compound has a complex structure with multiple functional groups, including a carboxylic acid group, an amino group, and a biphenyl group.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 383.49 . The compound should be stored in a dry place at 2-8°C .

Scientific Research Applications

Use in Solid-Phase Synthesis of Peptide α-Carboxamides

One application of 4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid is in solid-phase synthesis, particularly for peptide α-carboxamides. It serves as an effective handle in this synthesis, showing resistance to acidolysis and allowing for efficient peptide synthesis (Gaehde & Matsueda, 2009).

Catalysis in N-tert-Butoxycarbonylation of Amines

This compound is also used in the N-tert-butoxycarbonylation of amines, a process facilitated by heteropoly acid H3PW12O40. This method is noted for its efficiency and environmental friendliness, useful in producing N-Boc-protected amino acids for peptide synthesis (Heydari et al., 2007).

Synthesis of Stereoisomers of Amino Acids

It's also involved in the synthesis of stereoisomers of various amino acids, an important step in the creation of unnatural amino acids used in different research applications (Bakonyi et al., 2013).

Peptide Conformation Studies

Another significant application is in the study of peptide conformation. The compound aids in inducing axial chirality in peptide structures, an important aspect in understanding peptide behavior and properties (Mazaleyrat et al., 2005).

Activation of Carboxylic Acids

It's used in activating carboxylic acids for efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines to afford amides or peptides (Basel & Hassner, 2002).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

A structurally similar compound, (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, has been found to target the receptor-type tyrosine-protein phosphatase beta .

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . The BOC group can be removed under acidic conditions, revealing the amine group for further reactions .

Biochemical Pathways

The compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom, which may suggest its involvement in protein synthesis or modification.

Pharmacokinetics

It’s known that the boc group can enhance the solubility of amino acids in organic solvents , which could potentially influence the compound’s bioavailability.

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of this compound. For instance, the BOC group can be removed under acidic conditions , which could potentially activate or deactivate the compound depending on the context.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIUMLRUCHFEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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